molecular formula C11H19NO4 B1278135 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid CAS No. 249762-02-5

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Cat. No.: B1278135
CAS No.: 249762-02-5
M. Wt: 229.27 g/mol
InChI Key: NGHWWOXFYMDOPV-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Mechanism of Action

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl group, which is often used in organic chemistry as a protective group for amines . The presence of this group may influence the compound’s interaction with its targets.

Biochemical Pathways

It is suggested that the compound may be involved in the formation of oligomers with definite secondary structures , but the exact pathways and their downstream effects require further investigation.

Biochemical Analysis

Biochemical Properties

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. The compound interacts with various enzymes and proteins, primarily through its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction protects the amine group from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. The compound’s interactions with enzymes and proteins are primarily protective, preventing unwanted side reactions and ensuring the integrity of the target molecule.

Cellular Effects

This compound influences various cellular processes, particularly those involving amine groups. The compound’s Boc group can be removed under acidic conditions, revealing the amine group and allowing it to participate in cellular reactions . This deprotection process can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the amine group to interact with other biomolecules. The compound’s ability to protect and then reveal amine groups makes it a valuable tool in studying cellular processes and the role of amines in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of amine groups. The Boc group is added to the amine group under basic conditions, forming a stable carbamate linkage . This linkage protects the amine group from unwanted reactions. Under acidic conditions, the Boc group is removed, revealing the amine group and allowing it to participate in biochemical reactions. This mechanism ensures the selective protection and deprotection of amine groups, enabling precise control over biochemical reactions involving amines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, the Boc group may degrade, leading to the deprotection of the amine group. This degradation can impact the compound’s effectiveness in protecting amine groups and may lead to unwanted side reactions. Long-term studies have shown that the compound remains effective for extended periods when stored under appropriate conditions, but its stability should be regularly monitored to ensure its continued effectiveness.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing significant adverse effects . At higher doses, the compound may cause toxicity and adverse effects, such as irritation and inflammation. These effects are likely due to the compound’s ability to interact with cellular components and disrupt normal cellular processes. It is important to carefully control the dosage of the compound in animal studies to avoid these adverse effects and ensure the compound’s effectiveness in protecting amine groups.

Metabolic Pathways

This compound is involved in metabolic pathways that include the protection and deprotection of amine groups. The compound interacts with enzymes such as di-tert-butyl dicarbonate and sodium hydroxide to form a stable carbamate linkage . This linkage protects the amine group from unwanted reactions, allowing it to participate in selective biochemical reactions. The compound’s involvement in these metabolic pathways ensures the precise control of amine group protection and deprotection, enabling the study of amine group functions in various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . The compound’s small size and lipophilic nature allow it to easily cross cell membranes and distribute throughout the cell. Once inside the cell, the compound can interact with cellular components and protect amine groups from unwanted reactions. The compound’s distribution within the cell ensures its effectiveness in protecting amine groups and enabling selective biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various cellular components . The compound’s ability to protect amine groups ensures its involvement in various biochemical processes within the cytoplasm. The compound may also localize to other subcellular compartments, such as the nucleus, where it can protect amine groups involved in gene expression and other nuclear processes. The compound’s subcellular localization ensures its effectiveness in protecting amine groups and enabling selective biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .

Scientific Research Applications

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of peptides and other biologically active molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid: Similar in structure but contains a trifluoromethyl group, which can influence its reactivity and applications.

    2-[(tert-Butoxycarbonyl)amino]oxyacetic acid: Contains an oxyacetic acid moiety, which may alter its chemical properties and uses.

Uniqueness

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is unique due to its cyclobutyl ring structure, which imparts specific steric and electronic properties. This makes it a valuable compound for the synthesis of complex molecules and for applications requiring precise control over chemical reactivity.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWWOXFYMDOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444396
Record name {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249762-02-5
Record name {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An 1 N aqueous solution of lithium hydroxide (227 ml, 227 mmol) was added to a solution of 2-oxo-1-azaspiro[3.3]heptane-1-carboxylic acid tert-butylester (48 g, 0.227 mmol) in tetrahydrofuran (200 ml). The reaction mixture was stirred for 2 h. Diethyl ether (200 ml) and water (200 ml) were added. The mixture was stirred for 16 h. The organic layer was isolated. The aqueous phase was extracted with diethyl ether (200 ml). The aqueous phase was acidified with a 10% aqueous solution of sodium hydrogen sulfate until pH 3. The formed precipitation was filtered off, washed with water, and dried in vacuo, to give 38.84 g of (1-(tert-butoxycarbonylamino)cyclobutyl)acetic acid.
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